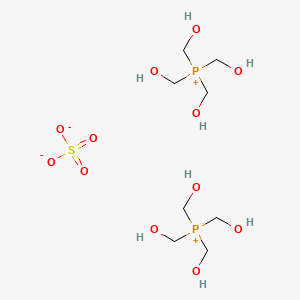
4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid
Übersicht
Beschreibung
4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid, also known as C.I. Acid Orange 6 (Free Acid), is a member of azobenzenes . It is a water-soluble synthetic azo dye with a molecular formula of C12H10N2O6S. It is commonly used as a biological stain, pH indicator, and marker dye in scientific research and industrial applications.
Synthesis Analysis
C.I. Acid Orange 6 (Free Acid) is a byproduct in the synthesis of Acid Orange 24 (A189835), which is used in trickling biofilters for wastewater treatment .Molecular Structure Analysis
The molecular formula of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid is C12H10N2O5S . The molecular weight is 294.28 g/mol .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.54±0.1 g/cm3 . It is soluble in DMSO-d6 . The compound is solid in form and has an orange color . The predicted pKa value is -1.08±0.50 .Wissenschaftliche Forschungsanwendungen
Polyurethane Ionomers
A study by Lam, George, and Barrie (1989) explored the synthesis of sodium or potassium salt of 4-vinyl benzenesulphonic acid. This work is relevant for the development of polyurethane ionomers, a category to which 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid could potentially contribute. The research highlighted the efficiency of a water/ethanol mixture in the reaction process and the stable nature of the epoxide formed, which was then used to produce the diol, potassium or sodium 4-(1,2-dihydroxyethyl) benzenesulphonate. These findings are crucial in understanding the role of similar compounds in polyurethane synthesis (Lam, George, & Barrie, 1989).
Azo Dye Characterization
Budesinsky (1969) examined the acidity of chromotropic acid azo derivatives, including 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic Acid) and its azo derivatives. This research contributes to the understanding of the chemical behavior of azo dyes like 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid, particularly their stability constants and response to different pH levels (Budesinsky, 1969).
Photochromic Performance in Azo Polyurethanes
The synthesis and photochromic performance of a hyperbranched azo polyurethane using 4-((3,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid were studied by Feng Zong-cai et al. (2013). This research is significant in understanding how 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid and similar compounds contribute to the development of photochromic materials, especially in the field of polyurethanes (Feng Zong-cai et al., 2013).
Electric Conductivity in Azo Dyes
Ramadan et al. (2013) focused on the synthesis and electric conductivity study of 4-(p-Aminophenylazo)Benzene Sulphonic Acid, another compound closely related to 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid. Their findings on the semiconducting behavior of such azo dyes at room temperature without doping agents provide insights into the electrical properties of related compounds (Ramadan et al., 2013).
Spectrophotometric Method for Zinc Determination
Chauhan et al. (1981) proposed azo compounds as sensitive reagents for zinc determination, which underscores the potential application of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid in analytical chemistry, particularly in the detection and quantification of metal ions (Chauhan et al., 1981).
Eigenschaften
IUPAC Name |
4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19/h1-7,15-16H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGJUOEEHNBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862165 | |
| Record name | C.I. Acid Orange 6 parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 mg/mL at 19 °C | |
| Record name | 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid | |
CAS RN |
2050-34-2 | |
| Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acid Orange 6 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Orange 6 parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,4-dihydroxyphenyl)azo]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID ORANGE 6 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW441JGO0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)

